![molecular formula C27H30N2O2 B290492 N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide, also known as MPB or MPB-PEA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenylethanolamines and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA is not fully understood. However, it has been suggested that it may act through the modulation of the endocannabinoid system and the activation of the peroxisome proliferator-activated receptor alpha (PPARα).
Biochemical and physiological effects:
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. Additionally, it has been shown to protect against oxidative stress and cell death in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA in lab experiments is its relatively low toxicity and high selectivity. However, one limitation is the limited availability of this compound, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA. One potential avenue is the investigation of its potential use in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound. Finally, the potential use of N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA in combination with other drugs for the treatment of various diseases should also be explored.
In conclusion, N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA is a novel compound that has shown promising therapeutic potential in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA involves the condensation of 2-methyl-5-nitroaniline with 4-phenylbutyric acid followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with 4-phenylbutyric anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide-PEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders.
Eigenschaften
Molekularformel |
C27H30N2O2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-[4-methyl-3-(4-phenylbutanoylamino)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C27H30N2O2/c1-21-18-19-24(28-26(30)16-8-14-22-10-4-2-5-11-22)20-25(21)29-27(31)17-9-15-23-12-6-3-7-13-23/h2-7,10-13,18-20H,8-9,14-17H2,1H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
HVDSTBHLUAUXKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=CC=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



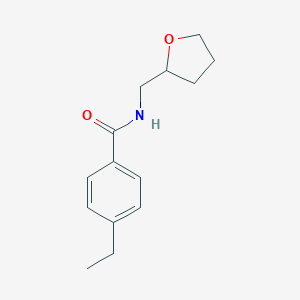

![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
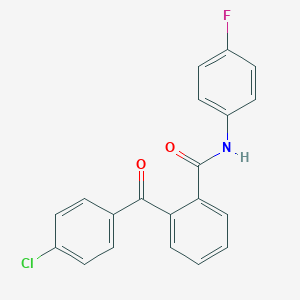
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
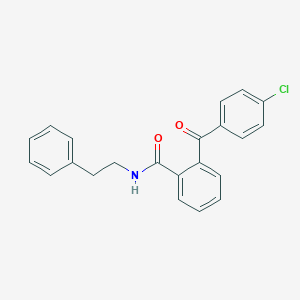
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)
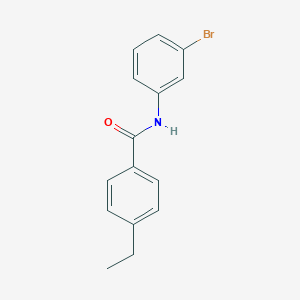


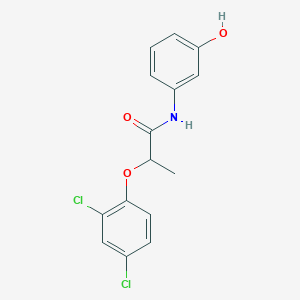

![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)